7-(4-(4-nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

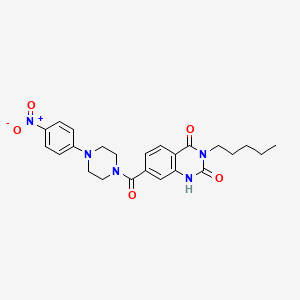

7-(4-(4-Nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by a pentyl chain at position 3 and a 4-nitrophenyl-substituted piperazine moiety linked via a carbonyl group at position 5. Quinazoline-diones are known for their structural versatility in medicinal chemistry, particularly in targeting enzymes like poly(ADP-ribose) polymerase (PARP) and kinases . This compound’s synthesis typically involves coupling a piperazine intermediate with a quinazoline-dione scaffold, as seen in analogous preparations .

Properties

IUPAC Name |

7-[4-(4-nitrophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O5/c1-2-3-4-11-28-23(31)20-10-5-17(16-21(20)25-24(28)32)22(30)27-14-12-26(13-15-27)18-6-8-19(9-7-18)29(33)34/h5-10,16H,2-4,11-15H2,1H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRQYXHTBYGMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(4-(4-Nitrophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a compound of considerable interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-nitrophenyl)piperazine with a suitable quinazoline derivative. The process may include several steps such as acylation and cyclization, which are critical for achieving the desired molecular structure. The purity of the synthesized compounds is often confirmed through High-Performance Liquid Chromatography (HPLC) methods.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The presence of the piperazine moiety in this compound enhances its interaction with biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound may inhibit specific kinases or interfere with signaling pathways crucial for tumor growth. For instance, studies have shown that similar quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Piperazine derivatives are known to exhibit antibacterial and antifungal activities.

- Case Study : A study demonstrated that compounds with similar structures showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The nitrophenyl group is believed to contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic processes.

Neuropharmacological Effects

Given the structural features of this compound, there is potential for neuropharmacological applications. Piperazine derivatives have been studied for their effects on serotonin and dopamine receptors.

- Research Findings : Compounds similar to this one have shown promise in modulating neurotransmitter systems, which may lead to applications in treating psychiatric disorders .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives exhibit structural diversity, primarily through substitutions on the quinazoline core and the piperazine-carbonyl side chain. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Electron-Withdrawing Groups : The nitro group in the target compound may improve binding to PARP’s NAD+ binding pocket compared to electron-donating groups like trifluoromethyl in Analog 1 .

Synthesis Efficiency : Analog 2 achieves a 55.6% yield via a four-step process, suggesting that the target compound’s synthesis could benefit from similar optimized protocols .

Activity Trade-offs : While the target compound lacks direct biological data, Analog 2’s pyrimidinyl-piperazine group demonstrates potent PARP inhibition, highlighting the importance of heterocyclic moieties in activity .

Research Implications and Limitations

- Structural Optimization : Replacing the nitro group with pyrimidinyl (as in Analog 2) or trifluoromethyl (as in Analog 1) could balance potency and solubility .

- Data Gaps: No explicit IC₅₀ values or pharmacokinetic data are available for the target compound, limiting direct comparisons with clinical candidates like Senaparib (PARP inhibitor) .

- Synthetic Challenges : The nitro group’s instability under reducing conditions may complicate large-scale synthesis, necessitating alternative routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.